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Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]heptane

Cat. No.: B112407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
bicyclic amine, 2-Azabicyclo[2.2.1]heptane. This compound serves as a crucial scaffold in
medicinal chemistry and drug development due to its rigid structure and unique stereochemical
properties. Understanding its spectroscopic characteristics is fundamental for its identification,
characterization, and the analysis of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Azabicyclo[2.2.1]heptane
and its derivatives based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the parent 2-Azabicyclo[2.2.1]heptane is not readily available in
the reviewed literature, data for its derivatives, such as (1R,3S,4S)-2-
Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, provide valuable insights into the
expected chemical shifts and coupling constants for this bicyclic system.

Table 1: *H NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
hydrochloride[1]
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Proton Chemical Shift (6, ppm) Multiplicity
H-3 4.21 s
H-1 4.05 s
H-4 3.02 S
CH:z 1.83-1.97 m
CH2 1.62-1.79 m

Table 2: 13C NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

hydrochloride[1]

Carbon Chemical Shift (6, ppm)
C=0 172.0

C-1 64.8

C-3 61.2

C-14 42.7

CH2 36.32

CH: 28.6

CH: 27.1

Infrared (IR) Spectroscopy

Specific IR spectral data for the parent 2-Azabicyclo[2.2.1]heptane is not extensively

published. However, based on the general characteristics of secondary amines, the following

absorptions are expected. For a derivative, 1-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-

ylmethyl)-3-phenylthiourea, some characteristic peaks have been reported|[2].

Table 3: Expected and Reported IR Absorptions for 2-Azabicyclo[2.2.1]heptane and

Derivatives
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. Expected Absorption Reported Absorption
Functional Group o
(cm™?) (cm~?) for a Derivative[2]
N-H Stretch 3350-3310 (weak) 3282
C-H Stretch (alkane) 2950-2850 2973
N-H Bend 1650-1580 (variable) 1567
C-N Stretch 1250-1020 1167, 1129, 1102

Mass Spectrometry (MS)

The mass spectrum of 2-Azabicyclo[2.2.1]heptane is characterized by a prominent base peak

resulting from the loss of an ethyl group.

Table 4: Mass Spectrometry Data for 2-Azabicyclo[2.2.1]heptane

m/z Relative Abundance Proposed Fragment
97 Present [M]*+

68 Base Peak [M - CzHs]*

41 High

39 High

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

comparison.

Synthesis of a 2-Azabicyclo[2.2.1]heptane Derivative

A common route to synthesize the 2-azabicyclo[2.2.1]heptane core involves a Diels-Alder
reaction. For example, the synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-
azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves the reaction of ethyl glyoxylate
and (R)-phenylethylamine to form an imine, which then undergoes a [4+2] cycloaddition with
freshly distilled cyclopentadiene in the presence of trifluoroacetic acid and boron trifluoride
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etherate[3]. Subsequent hydrogenation can remove protecting groups to yield the desired
product[3].

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are
dissolved in a deuterated solvent, such as CDCIs or CDsOD, with tetramethylsilane (TMS) used
as an internal standard for tH NMR. For 13C NMR, the residual solvent peak is often used as a
reference[1]. Standard pulse sequences are used to acquire *H and 13C spectra.

Infrared (IR) Spectroscopy

IR spectra for liquid samples like 2-Azabicyclo[2.2.1]heptane are typically recorded as a thin
film between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or a Nujol
mull can be prepared. The spectrum is then recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer with electron ionization (El) at
70 eV. The sample is introduced via a gas chromatograph (GC) or a direct insertion probe. The
instrument analyzes the mass-to-charge ratio of the resulting fragments.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 2-Azabicyclo[2.2.1]heptane.
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Caption: General workflow for the synthesis and spectroscopic analysis of 2-
Azabicyclo[2.2.1]heptane.
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Caption: Key fragmentation pathway of 2-Azabicyclo[2.2.1]heptane in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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